Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrrolidinone moiety, and a tert-butyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a chlorinated aromatic compound.
Formation of the Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving a diamine and a dihaloalkane under basic conditions.
Coupling Reactions: The final step involves coupling the pyrrolidinone moiety with the piperazine ring using a suitable coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidinone moiety can participate in hydrogen bonding with target molecules. These interactions can modulate biological pathways, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to the presence of the pyrrolidinone moiety, which is not commonly found in similar compounds. This moiety can enhance the compound’s biological activity and specificity by providing additional sites for interaction with biological targets. Additionally, the combination of the piperazine ring and the chlorophenyl group can result in unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C20H26ClN3O4 |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
tert-butyl 4-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26ClN3O4/c1-20(2,3)28-19(27)23-10-8-22(9-11-23)18(26)14-12-17(25)24(13-14)16-6-4-15(21)5-7-16/h4-7,14H,8-13H2,1-3H3 |
InChI Key |
BAVOYPUXBNMCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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